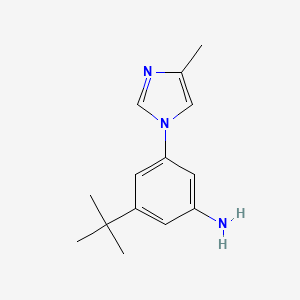
5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine is an organic compound with the molecular formula C13H13ClN2. It is a derivative of benzene, featuring a chlorine atom, a methyl group, and a phenyl group attached to a benzene ring with two amine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine typically involves the reaction of 5-chloro-1,2-diaminobenzene with N-methyl-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-N-phenylbenzene-1,2-diamine: Similar structure but lacks the methyl group.
N1-methyl-N1-phenylbenzene-1,2-diamine: Similar structure but lacks the chlorine atom.
5-Chloro-N1-methylbenzene-1,2-diamine: Similar structure but lacks the phenyl group.
Uniqueness
The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C13H13ClN2 |
|---|---|
Poids moléculaire |
232.71 g/mol |
Nom IUPAC |
4-chloro-2-N-methyl-2-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H13ClN2/c1-16(11-5-3-2-4-6-11)13-9-10(14)7-8-12(13)15/h2-9H,15H2,1H3 |
Clé InChI |
RZOCMSFTPWZZCZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)

![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)







![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)

![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)
